molecular formula C24H18N10S2 B14184327 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline CAS No. 923275-84-7

2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline

Cat. No.: B14184327
CAS No.: 923275-84-7
M. Wt: 510.6 g/mol
InChI Key: XIKPLERTHNOSRC-UHFFFAOYSA-N
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Description

2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with two 1-phenyl-1H-tetrazol-5-ylsulfanyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole moiety, known for its biological activity, adds to the compound’s significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline typically involves the reaction of 2,3-bis(bromomethyl)quinoxaline with 1-phenyl-5-thio-1,2,3,4-tetrazole in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol as a solvent . The general reaction scheme is as follows:

  • Dissolve 2,3-bis(bromomethyl)quinoxaline in ethanol.
  • Add 1-phenyl-5-thio-1,2,3,4-tetrazole and potassium hydroxide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the quinoxaline core can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl groups on the tetrazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is primarily attributed to the tetrazole moiety. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to interact with various biological targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline is unique due to the combination of the quinoxaline core and the tetrazole moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

CAS No.

923275-84-7

Molecular Formula

C24H18N10S2

Molecular Weight

510.6 g/mol

IUPAC Name

2,3-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinoxaline

InChI

InChI=1S/C24H18N10S2/c1-3-9-17(10-4-1)33-23(27-29-31-33)35-15-21-22(26-20-14-8-7-13-19(20)25-21)16-36-24-28-30-32-34(24)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

XIKPLERTHNOSRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N=C3CSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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